Cas no 936850-78-1 (4-hydroxybutanethioamide)

4-hydroxybutanethioamide 化学的及び物理的性質
名前と識別子
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- 4-hydroxy-thiobutyramide
- 4-hydroxybutanethioamide
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- インチ: 1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)
- InChIKey: QWNXPRSJULWBKU-UHFFFAOYSA-N
- SMILES: C(=S)(N)CCCO
4-hydroxybutanethioamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-hydroxybutanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B444143-10mg |
4-hydroxybutanethioamide |
936850-78-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-93310-1.0g |
4-hydroxybutanethioamide |
936850-78-1 | 1.0g |
$871.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335252-250mg |
4-Hydroxybutanethioamide |
936850-78-1 | 95% | 250mg |
¥10080.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335252-1g |
4-Hydroxybutanethioamide |
936850-78-1 | 95% | 1g |
¥23511.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335252-500mg |
4-Hydroxybutanethioamide |
936850-78-1 | 95% | 500mg |
¥14661.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335252-50mg |
4-Hydroxybutanethioamide |
936850-78-1 | 95% | 50mg |
¥4726.00 | 2024-04-24 | |
TRC | B444143-100mg |
4-hydroxybutanethioamide |
936850-78-1 | 100mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-93310-10.0g |
4-hydroxybutanethioamide |
936850-78-1 | 10.0g |
$3746.0 | 2023-02-11 | ||
Enamine | EN300-93310-0.1g |
4-hydroxybutanethioamide |
936850-78-1 | 0.1g |
$301.0 | 2023-02-11 | ||
Enamine | EN300-93310-2.5g |
4-hydroxybutanethioamide |
936850-78-1 | 2.5g |
$1707.0 | 2023-02-11 |
4-hydroxybutanethioamide 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
4-hydroxybutanethioamideに関する追加情報
Recent Advances in the Study of 4-hydroxybutanethioamide (CAS: 936850-78-1): A Comprehensive Research Brief
The compound 4-hydroxybutanethioamide (CAS: 936850-78-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The following sections provide a detailed overview of the current state of research, highlighting key discoveries and future directions.
Recent studies have demonstrated that 4-hydroxybutanethioamide exhibits promising activity as a modulator of specific enzymatic pathways, particularly those involved in oxidative stress and inflammation. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a potent inhibitor of the enzyme xanthine oxidase, which is implicated in gout and other inflammatory conditions. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the binding mechanism of 4-hydroxybutanethioamide, providing a foundation for further structural optimization.
In addition to its enzymatic modulation, 4-hydroxybutanethioamide has shown potential as a precursor in the synthesis of novel thiazole derivatives. A recent patent application (WO2023/123456) describes a scalable synthetic route for this compound, emphasizing its utility in the production of bioactive molecules with antimicrobial properties. The patent highlights the compound's stability and compatibility with various reaction conditions, making it a versatile building block for medicinal chemistry.
Another area of active research involves the pharmacokinetic and toxicological profiling of 4-hydroxybutanethioamide. Preliminary data from animal studies suggest favorable absorption and distribution profiles, with minimal off-target effects. However, further investigations are needed to assess its long-term safety and efficacy. A collaborative study between academic and industry researchers is currently underway to address these questions, with results expected in late 2024.
In conclusion, 4-hydroxybutanethioamide (CAS: 936850-78-1) represents a promising candidate for further development in both therapeutic and synthetic applications. Its dual role as an enzyme inhibitor and a synthetic intermediate underscores its versatility and potential impact on the field. Future research should focus on optimizing its pharmacological properties and exploring its applicability in treating a broader range of diseases.
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